Benzyl methyl(piperidin-4-yl)carbamate

Description

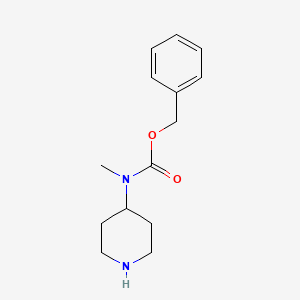

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-methyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKZBJSBKRVWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246867 | |

| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553672-39-2 | |

| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553672-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl methyl(piperidin-4-yl)carbamate (CAS No. 553672-39-2), a heterocyclic carbamate of significant interest in medicinal chemistry and drug discovery. This document details the compound's structure, physicochemical characteristics, a plausible synthetic route, and expected spectroscopic signatures. Furthermore, it addresses handling, safety, and potential applications as a versatile building block in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Nomenclature

This compound is a bifunctional organic molecule incorporating a piperidine ring, a secondary amine, and a carbamate functional group protected by a benzyl group. The strategic placement of these functionalities makes it a valuable intermediate for introducing a methylamino-piperidine moiety in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group allows for selective manipulation of the piperidine's secondary amine under controlled conditions.

Systematic (IUPAC) Name: benzyl N-methyl-N-piperidin-4-ylcarbamate[1]

Common Synonyms: Benzyl Methylpiperidin-4-Ylcarbamate, Benzyl N-Methyl-N-(4-Piperidinyl)Carbamate, Methyl-4-Piperidinylcarbamic Acid Phenylmethyl Ester[1]

CAS Number: 553672-39-2[2]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound features a central piperidine ring with a methyl-substituted carbamate at the 4-position. The carbamate nitrogen is further bonded to a benzyloxycarbonyl group.

Figure 1 : Molecular Structure of this compound.

A summary of the key physicochemical properties is presented in Table 1. Note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, theoretical or vendor-supplied data are provided where available.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 248.32 g/mol | [1][2][3] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Theoretical Density | 1.12 g/cm³ | [1] |

| SMILES | CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | [1] |

| MDL Number | MFCD09953015 | [1][2] |

Synthesis and Purification

A proposed multi-step synthesis is outlined below:

Step 1: Reductive Amination of a Protected 4-Piperidone The synthesis would likely commence with N-Boc-4-piperidone, a commercially available starting material. Reductive amination with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) would yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Cbz Protection The secondary amine of the product from Step 1 can then be selectively protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM). This would yield the fully protected intermediate, tert-butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate.

Step 3: Selective Deprotection of the Boc Group The final step involves the selective removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield the desired product, this compound.

Figure 2 : Proposed Synthetic Workflow for this compound.

Purification Protocol: Post-synthesis, the crude product would likely be purified using column chromatography on silica gel. The choice of eluent would depend on the polarity of the final product and any remaining impurities, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane would be a logical starting point. Final purity can be assessed by HPLC and NMR spectroscopy.

Spectroscopic and Analytical Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While specific spectra are not publicly available, the expected characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - ~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).- ~5.1 ppm: Singlet, 2H (benzylic CH₂).- ~4.0-4.5 ppm: Broad multiplet, 1H (CH on piperidine at C4).- ~3.0-3.2 ppm: Multiplet, 2H (axial protons on piperidine at C2 and C6).- ~2.6-2.8 ppm: Singlet, 3H (N-methyl protons).- ~2.5-2.7 ppm: Multiplet, 2H (equatorial protons on piperidine at C2 and C6).- ~1.5-1.9 ppm: Multiplets, 4H (protons on piperidine at C3 and C5).- ~1.5-2.5 ppm: Broad singlet, 1H (piperidine N-H). |

| ¹³C NMR | - ~155-157 ppm: Carbonyl carbon of the carbamate.- ~136-137 ppm: Quaternary aromatic carbon of the benzyl group.- ~127-129 ppm: Aromatic CH carbons of the benzyl group.- ~66-68 ppm: Benzylic CH₂ carbon.- ~50-55 ppm: Piperidine C4 carbon.- ~43-46 ppm: Piperidine C2 and C6 carbons.- ~30-35 ppm: N-methyl carbon.- ~28-32 ppm: Piperidine C3 and C5 carbons. |

| FT-IR (cm⁻¹) | - ~3300-3400: N-H stretch (piperidine).- ~3030: Aromatic C-H stretch.- ~2940, 2860: Aliphatic C-H stretch.- ~1680-1700: C=O stretch (carbamate).- ~1450, 1495: Aromatic C=C stretch.- ~1230-1250: C-N stretch.- ~1000-1100: C-O stretch. |

| Mass Spec (ESI+) | - m/z 249.16: [M+H]⁺ (Calculated for C₁₄H₂₁N₂O₂⁺: 249.1598).- m/z 271.14: [M+Na]⁺ (Calculated for C₁₄H₂₀N₂NaO₂⁺: 271.1417). |

Reactivity, Stability, and Handling

Reactivity: The primary points of reactivity on the molecule are the piperidine nitrogen and the Cbz protecting group.

-

Piperidine Nitrogen: As a secondary amine, it is nucleophilic and basic. It can be alkylated, acylated, or used in coupling reactions after deprotonation.

-

Cbz Group: The benzyloxycarbonyl group is a robust protecting group, stable to many reagents. However, it is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which yields the deprotected amine, toluene, and carbon dioxide. It can also be removed under strongly acidic conditions (e.g., HBr in acetic acid).

Stability and Storage: The compound should be stored in a cool, dry place, sealed in a dark container to prevent degradation.[2] Recommended storage conditions are typically 2-8°C.[2] The material is generally stable under standard laboratory conditions.

Safety and Handling: Based on available safety data sheets, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Handling should occur in a well-ventilated area or a fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Applications in Drug Discovery

This compound serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structure is a common feature in a variety of biologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability.

The N-methyl-4-aminopiperidine moiety, which can be unmasked from this compound, is a pharmacophore present in numerous classes of drugs, including but not limited to:

-

Opioid Receptor Modulators: For the treatment of pain.

-

Dopamine and Serotonin Receptor Ligands: For neurological and psychiatric disorders.

-

Kinase Inhibitors: In oncology research.

-

Antihistamines and Anticholinergics: Various therapeutic areas.

The utility of this intermediate lies in its ability to be incorporated into a lead molecule, with the Cbz group being removed in a late-stage synthetic step to reveal the reactive secondary amine, which can then be further functionalized.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined structure, incorporating a protected secondary amine on a piperidine scaffold, allows for its strategic use in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a proposed synthetic pathway, and its potential applications, serving as a critical resource for scientists and researchers. While comprehensive experimental data remains to be fully published, the theoretical and vendor-supplied information compiled herein offers a robust starting point for its use in the laboratory.

References

An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate (CAS 553672-39-2)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

In the vast repository of chemical entities, many compounds exist not as final products, but as crucial stepping stones in complex synthetic pathways. Benzyl methyl(piperidin-4-yl)carbamate, identified by its CAS number 553672-39-2, appears to be one such molecule. While not extensively documented in peer-reviewed literature as a standalone therapeutic agent or a widely commercialized product, its structural motifs—the benzyl carbamate and the piperidine ring—are of profound significance in medicinal chemistry.

This guide, therefore, adopts the perspective of a senior application scientist. It is structured not as a review of established applications, but as a technical exploration of the compound's properties, its potential utility, and the methodologies for its synthesis and analysis. We will delve into the causality behind the potential experimental choices, grounding our discussion in the well-established roles of its constituent parts in modern drug discovery. This document serves as a foundational resource for researchers considering the use of this molecule as a building block or intermediate in their synthetic endeavors.

Core Molecular Characteristics

This compound is an organic compound featuring a piperidine ring substituted at the 4-position with a methylcarbamate group, which is in turn protected by a benzyl group.

| Property | Value | Source(s) |

| CAS Number | 553672-39-2 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.32 g/mol | [2][3] |

| IUPAC Name | benzyl N-methyl-N-piperidin-4-ylcarbamate | [2] |

| Synonyms | Benzyl Methylpiperidin-4-Ylcarbamate, Benzyl N-Methyl-N-(Piperidin-4-Yl)Carbamate | [2] |

| Appearance | White to off-white solid (inferred from related compounds) | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

The presence of the piperidine ring, a privileged scaffold in medicinal chemistry, suggests potential for interaction with a variety of biological targets. The N-benzyl carbamate functionality serves a dual role: it can act as a protecting group for the secondary amine of the piperidine, and the carbamate linkage itself is a key pharmacophore in many active molecules.[5]

The Strategic Importance in Synthesis and Drug Design

The true value of this compound lies in its potential as a versatile intermediate. Its structure is a composite of two key moieties widely exploited in drug discovery.

The Piperidine Motif: A Privileged Scaffold

The piperidine ring is a saturated heterocycle that is a common feature in a vast number of approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets.[6] The N-benzyl piperidine (N-BP) motif, in particular, is utilized by medicinal chemists to fine-tune efficacy and physicochemical properties.[6] The benzyl group can engage in cation-π interactions, further anchoring the molecule to its target.[6]

The Benzyl Carbamate Group: Protection and Bioactivity

The benzyl carbamate group, often referred to as a benzyloxycarbonyl or Cbz group, is a widely used protecting group for amines in organic synthesis.[7] Its stability under a range of conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis) make it an ideal choice for multi-step syntheses.

Beyond its role in protection, the carbamate functional group is a cornerstone of many pharmaceuticals.[5] Carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase.[8][9] This dual-purpose nature—a protective group that can also be part of a final, bioactive molecule—makes intermediates like this compound particularly interesting.

It is crucial to distinguish this compound (CAS 553672-39-2) from the similarly named Benzyl (piperidin-4-ylmethyl)carbamate (CAS 132431-09-5). The latter is documented as a linker for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[10] While our target compound is not explicitly identified as a PROTAC linker, its structure suggests that with modification, it could potentially be adapted for such applications.

A Representative Synthetic Workflow

Caption: A plausible two-step synthetic workflow for this compound.

Detailed Protocol Steps:

Step 1: Synthesis of N-Methylpiperidin-4-amine

-

To a solution of piperidin-4-amine in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium borohydride in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylpiperidin-4-amine.

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines. It proceeds via reductive amination, where the amine first forms an iminium ion with formaldehyde, which is then reduced in situ by formic acid (or in this modified version, by a reducing agent like sodium borohydride). This method is chosen for its high yield and selectivity for methylation.

Step 2: Synthesis of this compound

-

Dissolve N-methylpiperidin-4-amine in a polar aprotic solvent such as dichloromethane, along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0°C for one hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the final compound.

Causality: This is a standard acylation reaction to form the carbamate. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The use of a cooled solution helps to control the exothermicity of the reaction.

Analytical Characterization Workflow

A self-validating protocol for the characterization of the synthesized this compound would involve a multi-pronged analytical approach to confirm its identity and purity.

Caption: A standard analytical workflow for the characterization of the target compound.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Purity should ideally be ≥95% for use in research applications.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the benzyl group, the piperidine ring protons, and the N-methyl group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at approximately 249.15 m/z.[1]

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.

Future Research Directions and Applications

Given its structure, this compound is well-positioned as an intermediate for the synthesis of more complex molecules in several therapeutic areas:

-

Cholinesterase Inhibitors: The carbamate moiety is a known pharmacophore for acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease and other neurological disorders.[11] The piperidine scaffold could be further functionalized to enhance binding affinity and selectivity.

-

PROTACs and Molecular Glues: While not a linker itself, the piperidine nitrogen provides a handle for the attachment of linkers to recruit E3 ligases, suggesting its potential use in the synthesis of novel protein degraders.

-

GPCR Ligands: The piperidine scaffold is prevalent in ligands for G-protein coupled receptors. This intermediate could serve as a starting point for the development of novel agonists or antagonists.

Conclusion

This compound (CAS 553672-39-2) represents a valuable, albeit under-documented, chemical building block. Its true potential is realized when viewed through the lens of its constituent parts—the privileged piperidine scaffold and the versatile benzyl carbamate group. This guide provides a foundational understanding of its properties, a logical synthetic and analytical framework, and a forward-looking perspective on its potential applications in drug discovery. For the medicinal chemist, this compound is not just a collection of atoms, but a repository of latent potential, awaiting derivatization and exploration in the quest for novel therapeutics.

References

- 1. 553672-39-2|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. Benzylmethyl(piperidin-4-yl)carbamate , 95% , 553672-39-2 - CookeChem [cookechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight Determination of Benzyl methyl(piperidin-4-yl)carbamate

This guide provides a comprehensive exploration of the molecular weight of Benzyl methyl(piperidin-4-yl)carbamate, a key chemical entity in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the theoretical basis and empirical validation required for absolute confirmation of its chemical identity. We will delve into the fundamental calculations and the advanced analytical workflows that form the cornerstone of rigorous scientific characterization.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic identifiers and properties, which are summarized below.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 553672-39-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Primary Application | Organic Building Block / Synthesis Intermediate | [1][3] |

Chemical Structure

The arrangement of atoms in this compound is critical to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Part 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived directly from the molecular formula (C₁₄H₂₀N₂O₂). This calculation is the first step in characterization and serves as the benchmark against which all experimental data are compared.

The calculation is an aggregation of the atomic masses of each constituent element, multiplied by the number of atoms of that element present in the molecule.

-

Carbon (C): 14 atoms × 12.011 u = 168.154 u

-

Hydrogen (H): 20 atoms × 1.008 u = 20.160 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 168.154 + 20.160 + 28.014 + 31.998 = 248.326 u

This value, typically rounded to 248.33 or 248.32 g/mol for practical laboratory use, represents the monoisotopic mass and is the target value for high-resolution mass spectrometry.[1][4]

Part 2: Experimental Verification of Molecular Weight

While the theoretical calculation is essential, it assumes a perfect composition. Experimental verification is non-negotiable in research and drug development to confirm the identity and purity of a synthesized compound. The two primary, complementary techniques for this purpose are Mass Spectrometry and Elemental Analysis.

Method 1: Mass Spectrometry (MS)

Mass spectrometry is the gold standard for molecular weight determination, providing a direct measurement of a molecule's mass-to-charge ratio (m/z). For a compound like this compound, which contains a basic piperidine nitrogen, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism that minimizes fragmentation and preserves the molecular ion.[5][6]

Caption: Standard workflow for LC-MS based molecular weight determination.

Detailed Experimental Protocol (LC-MS/MS):

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic Separation (LC):

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution of the compound.

-

Flow Rate: 0.2 - 0.4 mL/min.[5]

-

Injection Volume: 1 - 5 µL.[5]

-

-

Mass Spectrometric Analysis (MS):

-

Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.[5]

-

Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen, which readily accepts a proton.[5]

-

MS Scan: Perform a full scan (e.g., m/z 100-500) to identify the precursor ion.[5]

-

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺. Given a molecular weight of 248.32, the expected m/z value would be approximately 249.33.

-

MS/MS Fragmentation (for structural confirmation): Select the [M+H]⁺ ion (m/z 249.33) for collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. For piperidine derivatives, characteristic fragmentation includes α-cleavage adjacent to the nitrogen and neutral loss of small molecules.[5][6] This step validates that the detected mass corresponds to the correct isomer.

-

Method 2: Elemental Analysis (EA)

Elemental analysis provides an orthogonal validation by determining the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen).[7] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. This technique is exceptionally powerful for confirming the empirical formula of a novel compound and assessing its purity.[8]

Caption: Workflow for Elemental Analysis via combustion.

Detailed Experimental Protocol (CHN Analysis):

-

Sample Preparation: A small, precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed into a tin or silver capsule.

-

Combustion: The sample is dropped into a high-temperature combustion furnace (≈950°C) with a stream of pure oxygen. The compound combusts, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[9]

-

Reduction & Separation: The combustion gases are passed over heated copper to remove excess oxygen and reduce any nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the column.

-

Calculation: The instrument's software calculates the absolute amounts of C, H, and N, and expresses them as a percentage of the initial sample weight. The oxygen percentage is typically determined by difference.[9]

Data Interpretation & Validation:

The experimental percentages are compared against the theoretical values for C₁₄H₂₀N₂O₂:

-

%C: (14 * 12.011) / 248.326 * 100 = 67.71%

-

%H: (20 * 1.008) / 248.326 * 100 = 8.12%

-

%N: (2 * 14.007) / 248.326 * 100 = 11.28%

-

%O: (2 * 15.999) / 248.326 * 100 = 12.89%

A successful analysis will yield experimental values within ±0.4% of the theoretical percentages, confirming the empirical formula. When combined with the molecular ion mass from MS, this provides an unambiguous determination of the molecular formula and, by extension, the molecular weight.[8]

Conclusion

The molecular weight of this compound is definitively established as 248.32 g/mol through a combination of theoretical calculation and rigorous experimental validation. While mass spectrometry provides a direct and precise measurement, elemental analysis offers an essential, orthogonal confirmation of the compound's elemental composition and purity. Employing both techniques in tandem constitutes a self-validating system that ensures the highest degree of scientific integrity, a critical requirement for advancing research in chemical synthesis and drug development.

References

- 1. 553672-39-2|this compound|BLD Pharm [bldpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. Elemental Analysis [quimicaorganica.org]

An In-depth Technical Guide to the Aqueous Solubility Profiling of Benzyl Methyl(piperidin-4-yl)carbamate

Foreword: The Imperative of Solubility in Modern Drug Discovery

Physicochemical Characterization of Benzyl Methyl(piperidin-4-yl)carbamate

A foundational understanding of a molecule's intrinsic properties is a prerequisite for any meaningful solubility investigation. This compound, with the molecular formula C₁₅H₂₂N₂O₂, possesses structural features that offer initial clues to its potential solubility behavior.

-

Molecular Structure: The presence of a piperidine ring and a carbamate linkage introduces polar functionalities capable of hydrogen bonding with water. Conversely, the benzyl group is hydrophobic and will detract from aqueous solubility. The methyl group on the carbamate nitrogen slightly increases lipophilicity.

-

Ionization Potential: The piperidine nitrogen is basic and will be protonated at physiological pH, which can significantly enhance aqueous solubility. The pKa of the conjugate acid of similar piperidine-containing compounds is a critical parameter to determine, as solubility will be pH-dependent.

-

Carbamate Group: The carbamate moiety itself is a key structural feature in many therapeutic agents.[4][5] It can participate in hydrogen bonding and its stability can be influenced by the surrounding chemical environment.[6][7] While generally stable, understanding its potential for hydrolysis is important.[7]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~262.35 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3 | Indicates a degree of lipophilicity which may limit high aqueous solubility. |

| pKa (of the piperidine nitrogen) | Estimated to be in the range of 8.5 - 10.5 | The compound will be predominantly ionized and more soluble in acidic to neutral pH environments. |

| Hydrogen Bond Donors | 1 (from the piperidine N-H) | Can contribute to interactions with water. |

| Hydrogen Bond Acceptors | 3 (two oxygens in the carbamate, one nitrogen) | Can contribute to interactions with water. |

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[8][9]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[1][10][11] It is a high-throughput screening method widely used in the early stages of drug discovery to quickly flag potential solubility liabilities.[12][13] The resulting value can often be higher than the true equilibrium solubility due to the formation of supersaturated solutions or amorphous precipitates.[8][10]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][9] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration in the solution phase is constant.[3][12] This "gold standard" measurement is critical for later-stage development, including formulation and toxicology studies.[1][13]

The choice between these assays is dictated by the stage of the drug discovery process. Early on, the speed of the kinetic assay is advantageous for ranking large numbers of compounds. As a candidate progresses, the precision of the thermodynamic assay becomes indispensable.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the aqueous solubility of this compound.

High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment and is amenable to automation.

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored as a function of concentration, typically by turbidimetry (nephelometry) or by analyzing the concentration of the remaining soluble compound after filtration.[12][13]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)

-

Multi-channel pipettors

-

Plate shaker/thermomixer

-

Microplate reader capable of UV-Vis absorbance measurements or nephelometry

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: In a separate 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well. Using a multi-channel pipettor, transfer 10 µL of each DMSO dilution into the corresponding wells of the filter plate. This results in a final DMSO concentration of 5%.

-

Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[11][12]

-

Filtration: Place the filter plate on a vacuum manifold and collect the filtrate in a 96-well UV-transparent collection plate.

-

Quantification: Determine the concentration of the compound in the filtrate using a UV-Vis microplate reader. A standard curve of the compound in a 5% DMSO/PBS solution must be prepared for accurate quantification.[10] The highest concentration that remains in solution without precipitation is reported as the kinetic solubility.

Causality and Self-Validation:

-

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.[10]

-

Why 5% DMSO in the final solution? While necessary for the initial dissolution, the percentage of co-solvent should be kept low as it can artificially inflate the measured aqueous solubility.

-

Why a 1-2 hour incubation? This is a kinetic measurement, not an equilibrium one. The shorter incubation time is a key feature of this high-throughput method.[12]

-

Why filtration and UV-Vis? This method directly measures the amount of compound that remains in solution, providing a more accurate result than simple turbidimetry which can be prone to interference.[12]

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for the determination of kinetic solubility.

"Gold Standard" Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and requires more time and compound.

Principle: An excess of the solid compound is agitated in an aqueous buffer for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the solution. The concentration of the dissolved compound is then measured after separating the solid material.[12][14]

Materials:

-

This compound (solid form)

-

Aqueous buffer of choice (e.g., PBS at pH 7.4, or a range of pH buffers to assess pH-dependent solubility)

-

Glass vials with screw caps

-

Thermostated shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or LC-MS/MS system for quantification

Protocol:

-

Compound Addition: Add an excess amount of solid this compound to a glass vial. The excess should be clearly visible.

-

Solvent Addition: Add a precise volume of the aqueous buffer to the vial.

-

Equilibration: Seal the vial and place it in a thermostated shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] Some protocols may extend this to 48 or 72 hours.[3]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC or LC-MS/MS method. A calibration curve is required for accurate quantification.

Causality and Self-Validation:

-

Why an excess of solid? To ensure that the solution becomes saturated and is in equilibrium with the solid phase.[2]

-

Why 24+ hours of agitation? To allow sufficient time for the dissolution process to reach equilibrium. This is the core principle of the thermodynamic measurement.[12]

-

Why centrifugation and filtration? To ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

Why HPLC or LC-MS/MS? These methods offer high specificity and sensitivity, which is crucial for accurately quantifying the compound, especially if its solubility is low. They can also separate the parent compound from any potential degradants.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for the "gold standard" shake-flask thermodynamic solubility assay.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units, typically µg/mL or µM.

Table 2: Example Data Summary for this compound

| Assay Type | Buffer System | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | 0.1 M HCl, pH 1.2 | 25 | [Experimental Value] | [Calculated Value] |

It is expected that the kinetic solubility value may be higher than the thermodynamic solubility value.[8] The solubility in acidic pH is anticipated to be significantly higher than at neutral pH due to the protonation of the basic piperidine nitrogen.

Conclusion: A Pathway to De-risking Development

The systematic evaluation of aqueous solubility, as outlined in this guide, is not merely an exercise in data collection. It is a critical de-risking activity in the drug development pipeline. By employing both high-throughput kinetic screening and rigorous thermodynamic validation, researchers can build a comprehensive solubility profile for this compound. This knowledge empowers informed decisions regarding lead optimization, formulation strategies, and the design of subsequent preclinical studies, ultimately enhancing the probability of translating a promising molecule into a successful therapeutic agent.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Benzyl methyl(piperidin-4-yl)carbamate stability profile

An In-depth Technical Guide to the Stability Profile of Benzyl methyl(piperidin-4-yl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stability profile of this compound, a molecule of interest in contemporary drug discovery and development. Given the limited direct literature on this specific compound, this paper synthesizes foundational principles from the stability of carbamates and piperidine derivatives to construct a predictive and practical framework for its stability assessment. We will explore anticipated degradation pathways, provide detailed, field-proven protocols for forced degradation studies, and discuss the requisite analytical strategies for developing a stability-indicating method. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's intrinsic stability, in alignment with the principles set forth by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Stability Profiling

This compound incorporates two key pharmacophoric moieties: a benzyl carbamate and a piperidine ring. The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable amide isostere and its ability to participate in crucial hydrogen bonding interactions.[1] The piperidine scaffold is ubiquitous in pharmaceuticals, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2]

The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] Regulatory bodies, through guidelines such as ICH Q1A(R2), mandate rigorous stability testing to identify potential degradation products and understand the chemical behavior of a new chemical entity under various environmental conditions.[4] Forced degradation, or stress testing, is the deliberate degradation of the drug substance under conditions more severe than accelerated stability testing, including acid, base, oxidation, heat, and light.[3][4] These studies are fundamental to elucidating degradation pathways and developing and validating stability-indicating analytical methods.[4][5]

This guide will provide the scientific rationale and detailed methodologies for conducting a thorough stability assessment of this compound.

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |

| Molecular Weight | 248.33 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Storage | Recommended: 4°C, protect from light. Long-term: -20°C to -80°C. | [6][7] |

The structure of this compound features several key reactive sites that are likely to influence its stability:

-

Carbamate Linkage: The ester-amide hybrid nature of the carbamate group makes it susceptible to hydrolysis, particularly under acidic or basic conditions.[4][8]

-

Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is basic and can be protonated in acidic media. It is also a potential site for oxidation.[9]

-

N-Methyl Group: While generally stable, N-dealkylation can occur under certain metabolic or harsh chemical conditions.

-

Benzyl Group: The benzylic position can be susceptible to oxidation. The Cbz (carboxybenzyl) protecting group, a close analog, is famously labile to catalytic hydrogenation.[10]

Anticipated Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated. A robust forced degradation study is designed to confirm these pathways and identify any unexpected degradation products.

Hydrolytic Degradation

Hydrolysis is often the primary degradation pathway for carbamates.[4][11]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate ester linkage is expected to be the most labile site. The reaction likely proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the cleavage of the carbamate bond. This would yield benzyl alcohol, methylamine, carbon dioxide, and 4-aminopiperidine as subsequent breakdown products.

-

Acid-Catalyzed Hydrolysis: In acidic media, hydrolysis can also occur, though the mechanism may differ. Protonation of the carbonyl oxygen can activate the carbamate towards nucleophilic attack by water.

Oxidative Degradation

Oxidative stress is a common degradation factor.

-

The secondary amine within the piperidine ring is susceptible to oxidation, potentially forming N-oxides or other related species.[9] Hydroxyl radicals, which can be generated by agents like hydrogen peroxide, are known to react with carbamates and piperidine rings.[12][13]

Photodegradation

The aromatic benzyl group suggests a potential for photosensitivity. As mandated by ICH Q1B, photostability testing is a crucial component of stress testing.[14] Exposure to UV or visible light could induce photochemical reactions, leading to the formation of degradants.

Thermal Degradation

While the six-membered piperidine ring is generally more thermally stable than 5- or 7-membered rings, high temperatures can induce degradation.[15] Thermal stress may lead to the cleavage of the weakest bonds in the molecule, potentially initiating fragmentation.

Caption: Proposed primary degradation pathways for the molecule.

Forced Degradation Studies: A Methodological Framework

The goal of forced degradation is to achieve a modest level of degradation, typically 5-20%, to ensure that secondary degradation products are not generated in significant amounts.[4] This allows for a clearer understanding of the primary degradation pathways.

The following diagram illustrates the typical workflow for these studies.

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are based on established ICH guidelines and common practices for carbamate and amine-containing pharmaceuticals.[3][4]

a) Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. The use of co-solvents may be necessary if solubility is limited in aqueous media.[3]

b) Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis to prevent damage to the HPLC column.

-

Rationale: HCl is a common choice for acid hydrolysis studies.[3] Starting at room temperature is a prudent first step; if no degradation is observed, the temperature can be elevated (e.g., to 60°C).

c) Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points. Due to the higher lability of carbamates in basic conditions, shorter time points may be necessary (e.g., 0.5, 1, 2, 4 hours).[4]

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

Rationale: NaOH is a standard choice for base hydrolysis.[3] Carbamate ester linkages are particularly susceptible to base-catalyzed hydrolysis.[4]

d) Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for up to 48 hours.

-

Withdraw aliquots at various time points for analysis.

-

Rationale: Hydrogen peroxide is a widely used oxidizing agent in forced degradation studies as it mimics potential oxidative stress.[3][4] The concentration can be adjusted (e.g., up to 30%) if no degradation is observed.

e) Thermal Degradation (in solution):

-

Transfer an aliquot of the stock solution into a sealed vial.

-

Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C or higher).

-

Maintain a control sample at room temperature.

-

Withdraw samples at various time points for analysis.

-

Rationale: This tests the stability of the drug in solution at elevated temperatures, which is relevant for processing and short-term storage excursions.[5]

f) Photostability Testing:

-

Expose a sample of the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[14]

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

Analyze both the exposed and control samples after the exposure period.

-

Rationale: This standardized procedure ensures that any observed degradation can be attributed to light exposure rather than thermal effects. A significant difference in degradation between the exposed sample and the dark control indicates photosensitivity.[14]

Analytical Strategy and Data Interpretation

A validated, stability-indicating analytical method is the cornerstone of any stability study.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique for separating the parent drug from its degradation products.[4][5] A C18 column is often a good starting point.

-

Method Development: The goal is to develop a method that achieves baseline separation of the parent peak from all degradation product peaks and any peaks from the matrix (e.g., acid, base, oxidant). Gradient elution is typically required.

-

Peak Purity Analysis: A photodiode array (PDA) detector is essential for assessing peak purity, ensuring that each peak corresponds to a single component.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of the degradation products, which is crucial for understanding the degradation pathways.

Data Presentation: The results should be summarized in a clear, tabular format to facilitate comparison.

| Stress Condition | Reagent/Condition | Duration | % Degradation of Parent | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, RT | 4 h | Data | Data | Data |

| Oxidation | 3% H₂O₂, RT | 48 h | Data | Data | Data |

| Thermal | 60°C in Solution | 72 h | Data | Data | Data |

| Photolytic | ICH Q1B exposure | N/A | Data | Data | Data |

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the stability profile of this compound. The molecule's stability is predicted to be most challenged by basic and oxidative conditions, primarily targeting the carbamate linkage and the piperidine nitrogen, respectively. The protocols and analytical strategies described herein provide a robust framework for experimentally determining its intrinsic stability, identifying potential degradants, and developing a stable formulation. It is recommended that all samples be stored under refrigerated and light-free conditions to minimize degradation.[5] A thorough execution of these studies is not only a regulatory requirement but a scientific necessity for ensuring the delivery of a safe and effective pharmaceutical product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

Introduction: Unveiling Benzyl methyl(piperidin-4-yl)carbamate

An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate for Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic organic compound featuring a central piperidine ring, a carbamate functional group, and a benzyl substituent.[1] Its molecular structure combines several key pharmacophores that are prevalent in medicinal chemistry, suggesting its potential utility in drug discovery and development. The N-benzyl piperidine motif is a versatile scaffold known for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Furthermore, the carbamate group is a key structural element in numerous approved drugs and can act as a bioisostere for amide bonds, potentially improving pharmacokinetic properties.[3]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential pharmacological applications. It is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, chemical biology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | [5] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [6] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-N-methylpiperidin-4-amine

-

To a stirred solution of 1-benzylpiperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1 equivalents, typically as a solution in a solvent like THF or ethanol).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid side reactions.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-benzyl-N-methylpiperidin-4-amine.

Step 2: Synthesis of Benzyl methyl(1-benzylpiperidin-4-yl)carbamate

-

Dissolve N-benzyl-N-methylpiperidin-4-amine (1 equivalent) in an aprotic solvent like DCM or THF.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. The slow addition is important to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Benzyl methyl(1-benzylpiperidin-4-yl)carbamate.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve Benzyl methyl(1-benzylpiperidin-4-yl)carbamate (1 equivalent) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).

-

Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.

Potential Pharmacological Activity and Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery.

As an Acetylcholinesterase Inhibitor

Carbamates are a well-known class of compounds that can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] The mechanism of inhibition involves the carbamylation of a serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme.[10] This reversible inhibition increases the levels of acetylcholine in the synaptic cleft, which can be beneficial in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The presence of the carbamate moiety in this compound makes it a candidate for investigation as a potential AChE inhibitor.

Caption: Reversible inhibition of acetylcholinesterase by a carbamate compound.

As a PROTAC Linker

A closely related compound, Benzyl (piperidin-4-ylmethyl)carbamate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety can serve as a versatile scaffold for attaching different ligands. Given its structural similarity, this compound could also be explored as a building block for the synthesis of novel PROTACs.

As a Scaffold in Medicinal Chemistry

The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds.[2] This includes compounds with activity as monoamine releasing agents, NMDA receptor antagonists, and acetylcholinesterase inhibitors.[12][13] Therefore, this compound can serve as a valuable starting material or intermediate for the synthesis of more complex molecules with diverse pharmacological profiles.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery and medicinal chemistry. While direct experimental data on its synthesis and biological activity are limited, this guide provides a robust framework for its preparation and exploration of its potential as an acetylcholinesterase inhibitor, a PROTAC linker, or a versatile building block for the development of new therapeutic agents. The proposed synthetic route is based on well-established chemical transformations, and the potential applications are grounded in the known pharmacology of its constituent structural motifs. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Benzyl methyl(piperidin-4-ylmethyl)carbamate | C15H22N2O2 | CID 53436041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 553672-39-2|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. arsdcollege.ac.in [arsdcollege.ac.in]

- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

A Technical Guide to Benzyl Methyl(piperidin-4-yl)carbamate for PROTAC Linker Synthesis

Abstract

The design of the linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC) success, profoundly influencing its ability to form a productive ternary complex and its overall drug-like properties. Saturated heterocycles, particularly piperidine, have emerged as privileged scaffolds for imparting conformational rigidity and favorable physicochemical characteristics to these linkers.[1][2][3] This guide provides an in-depth technical overview of Benzyl methyl(piperidin-4-yl)carbamate, a versatile building block for the synthesis of advanced PROTAC linkers. We will explore the strategic rationale for using piperidine-containing linkers, detail the synthesis and characterization of this specific reagent, and provide a validated workflow for its incorporation into a heterobifunctional degrader. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation.

The Strategic Imperative for Advanced Linker Design in PROTACs

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[][5] These heterobifunctional molecules are composed of three key elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are paramount for establishing the correct geometry and cooperativity within the POI-PROTAC-E3 ligase ternary complex, which is the essential prerequisite for efficient ubiquitination and subsequent degradation.[6][7]

While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic simplicity, they often incur an entropic penalty upon binding and can be susceptible to metabolism.[3][8] Consequently, the field has increasingly adopted more rigid structural motifs to address these limitations.

The Role of the Piperidine Moiety

The incorporation of saturated heterocyclic rings like piperidine into linker scaffolds offers several distinct advantages:

-

Conformational Rigidity: The cyclic nature of piperidine constrains the linker's flexibility. This pre-organizes the PROTAC into a more defined set of conformations, which can reduce the entropic cost of forming the ternary complex and enhance binding affinity.[2][9]

-

Improved Physicochemical Properties: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH. This can improve aqueous solubility and cell permeability, critical challenges for large, often lipophilic PROTAC molecules.[1][7][8]

-

Enhanced Metabolic Stability: Rigid structures are often less prone to enzymatic degradation compared to flexible aliphatic chains, potentially leading to improved pharmacokinetic profiles.[3][8]

-

Vectorial Control: The piperidine ring provides well-defined exit vectors for attaching the POI and E3 ligands, allowing for precise control over their spatial orientation.

The following diagram illustrates the general mechanism of PROTAC action, highlighting the central role of the linker in bringing the POI and E3 ligase into proximity.

This compound: A Key Building Block

This compound is a strategically designed chemical intermediate for constructing piperidine-containing PROTAC linkers. Its structure features orthogonal protecting groups that enable sequential, controlled elaboration of the linker chain.

The benzyl (Bn) group on the piperidine nitrogen serves as a robust protecting group, readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are orthogonal to many other functional groups. The methyl carbamate protects the exocyclic nitrogen, allowing the piperidine nitrogen to be functionalized first.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 553672-39-2 | [10] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [11] |

| Molecular Weight | 248.33 g/mol | [11] |

| Appearance | White to off-white solid | [11] |

| Purity | ≥96% |[12] |

Synthesis and Spectroscopic Characterization

While this compound is commercially available, understanding its synthesis is valuable for custom modifications. A representative synthetic route can be adapted from established procedures for similar piperidinyl compounds.[13]

Representative Synthesis Protocol

This protocol outlines a plausible, multi-step synthesis starting from commercially available 1-benzylpiperidin-4-one.

Step 1: Reductive Amination

-

To a solution of 1-benzylpiperidin-4-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

-

Add Raney Nickel (approx. 10% w/w) to the mixture in a pressure reactor.

-

Pressurize the reactor with hydrogen gas (2-3 kg pressure) and stir the reaction mixture at 100°C for 12-16 hours.

-

After cooling, filter the catalyst and concentrate the filtrate under reduced pressure to yield 1-benzylpiperidin-4-amine.

Causality: Reductive amination is a highly efficient method for forming amines from ketones. Raney Nickel is a common and effective catalyst for this hydrogenation process.[13]

Step 2: Carbamate Formation

-

Dissolve the resulting 1-benzylpiperidin-4-amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, monitored by TLC.

-

Perform an aqueous workup, extract with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the target compound, this compound.

Causality: The reaction of an amine with a chloroformate in the presence of a base is a standard and high-yielding method for carbamate synthesis. The base is required to neutralize the HCl byproduct.[14]

Spectroscopic Profile

Full validation of the synthesized compound is critical. The following table outlines the expected NMR data based on analogous structures and chemical shift principles.[15]

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.30 | m | Ar-H (Phenyl) |

| ~5.10 | s | O-CH₂ -Ph | |

| ~4.50 | d | NH -COO | |

| ~3.50 | s | O-CH₃ | |

| ~3.45 | s | Ph-CH₂ -N | |

| ~2.85 | d | Piperidine CH (axial) | |

| ~2.05 | t | Piperidine CH (equatorial) | |

| ~1.75 | d | Piperidine CH (axial) | |

| ~1.50 | qd | Piperidine CH (equatorial) | |

| ¹³C NMR | ~157.0 | C =O (Carbamate) | |

| ~138.0 | Ar-C (Quaternary) | ||

| ~129.0, 128.5, 127.0 | Ar-C H | ||

| ~67.0 | O-C H₂-Ph | ||

| ~63.0 | Ph-C H₂-N | ||

| ~52.5 | O-C H₃ | ||

| ~52.0 | Piperidine C H₂ | ||

| ~48.0 | Piperidine C H-NH |

| | ~32.0 | | Piperidine C H₂ |

Workflow for PROTAC Linker Synthesis

The true utility of this compound lies in its role as a versatile intermediate. The orthogonal protecting groups allow for a directed and stepwise synthesis of the final PROTAC molecule.

Detailed Experimental Protocol

Objective: To synthesize a PROTAC by sequentially coupling an E3 ligase ligand (e.g., a pomalidomide derivative) and a POI warhead to the piperidine linker.

Part A: Synthesis of Linker-E3 Ligand Conjugate

-

Debenzylation: Dissolve this compound (1.0 eq) in ethanol. Add Palladium on carbon (10% Pd, 0.1 eq) and stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

-

Validation: Monitor the reaction by LC-MS to confirm the loss of the benzyl group (mass decrease of 90 Da).

-

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine intermediate.

-

Coupling: In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., 4-carboxy-pomalidomide, 1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to activate the acid.

-

Causality: HATU is a highly effective peptide coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

-

Add a solution of the deprotected piperidine intermediate (1.1 eq) in DMF to the activated E3 ligand solution.

-

Stir at room temperature for 6-12 hours.

-

Purification: Purify the resulting conjugate by preparative HPLC to yield the pure Linker-E3 Ligand Conjugate.

Part B: Final PROTAC Assembly

-

Carbamate Deprotection: Treat the Linker-E3 Ligand Conjugate with a suitable reagent to remove the methyl carbamate group. For example, hydrolysis using LiOH in a THF/water mixture can be effective, revealing the free methylamine.

-

Trustworthiness: This step must be carefully optimized, as the amide bonds of the PROTAC could also be susceptible to hydrolysis under harsh conditions. Monitoring by LC-MS is essential.

-

-

Final Coupling: The newly revealed methylamine can be coupled to a POI warhead functionalized with a carboxylic acid (using standard HATU coupling) or an appropriate leaving group for alkylation.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to ensure high purity for biological evaluation.

Conclusion

The rational design of linkers is a cornerstone of modern PROTAC development. Building blocks like this compound offer a compelling solution for creating linkers with enhanced rigidity, metabolic stability, and favorable physicochemical properties. The presence of orthogonal protecting groups provides medicinal chemists with the synthetic flexibility required to systematically explore the linker structure-activity relationship. By leveraging such advanced intermediates, researchers can accelerate the development of potent and selective protein degraders, pushing the boundaries of targeted therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. explorationpub.com [explorationpub.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. 553672-39-2|this compound|BLD Pharm [bldpharm.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. calpaclab.com [calpaclab.com]

- 13. researchgate.net [researchgate.net]